Penthiopyrad

Catalog No.
S538987
CAS No.
183675-82-3
M.F
C16H20F3N3OS
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penthiopyrad

CAS Number

183675-82-3

Product Name

Penthiopyrad

IUPAC Name

1-methyl-N-[2-(4-methylpentan-2-yl)thiophen-3-yl]-3-(trifluoromethyl)pyrazole-4-carboxamide

Molecular Formula

C16H20F3N3OS

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C16H20F3N3OS/c1-9(2)7-10(3)13-12(5-6-24-13)20-15(23)11-8-22(4)21-14(11)16(17,18)19/h5-6,8-10H,7H2,1-4H3,(H,20,23)

InChI Key

PFFIDZXUXFLSSR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Penthiopyrad; DPX-LEM 17; Gaia; MTF 753.

Canonical SMILES

CC(C)CC(C)C1=C(C=CS1)NC(=O)C2=CN(N=C2C(F)(F)F)C

The exact mass of the compound Penthiopyrad is 359.1279 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Penthiopyrad is a broad-spectrum pyrazole carboxamide fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class (FRAC Group 7). In commercial agriculture and agrochemical formulation, it is primarily procured for its potent inhibition of fungal respiration via complex II in the mitochondrial respiratory chain. Unlike older, broad-spectrum protectants, penthiopyrad offers targeted translaminar and locally systemic activity, making it highly effective against Botrytis, Alternaria, and powdery mildews. For technical buyers and formulators, its distinct physicochemical profile—characterized by low water solubility (1.375 mg/L at pH 7), a melting point of 108.7 °C, and specific lipophilicity—dictates its processing into suspension concentrates (SC) or water-dispersible granules (WG)[1]. These properties ensure stable shelf-life, excellent rainfastness, and reliable field performance, establishing penthiopyrad as a high-value active ingredient in modern integrated pest management (IPM) portfolios.

Procuring alternative SDHI fungicides, such as boscalid or fluxapyroxad, as generic substitutes for penthiopyrad often leads to formulation incompatibilities and altered field pharmacokinetics. While these compounds share the same biochemical target, their physicochemical properties vary drastically; for instance, penthiopyrad exhibits a significantly shorter environmental half-life and a distinct Translocation Stream Concentration Factor (TSCF) compared to boscalid [1]. Substituting a highly persistent SDHI for penthiopyrad can result in unacceptable soil residue carryover and regulatory compliance issues in export-driven crops. Furthermore, differences in lipophilicity (logP) alter how the active ingredient partitions into the plant cuticle versus the xylem, meaning a generic swap can compromise the intended translaminar protection, leading to premature wash-off or suboptimal disease control in critical foliar applications.

Environmental Persistence and Soil Half-Life

Residue management is a critical procurement factor for agrochemicals. Penthiopyrad demonstrates a typical environmental half-life of 32 days, which is substantially shorter than boscalid, which persists with a typical half-life of 200 days [1]. This accelerated degradation profile minimizes long-term soil accumulation and reduces the risk of rotational crop restrictions.

Evidence DimensionTypical environmental half-life in soil
Target Compound DataPenthiopyrad: 32 days
Comparator Or BaselineBoscalid: 200 days
Quantified DifferencePenthiopyrad degrades >6 times faster than boscalid.
ConditionsStandard field soil degradation modeling for crop protection network data

A shorter half-life allows growers to meet stringent maximum residue limits (MRLs) and export requirements, making penthiopyrad the preferred choice for late-season applications.

Translaminar Mobility and Lipophilicity (LogP)

The systemic movement of an SDHI is governed by its lipophilicity and Translocation Stream Concentration Factor (TSCF). Penthiopyrad possesses a logP of 3.99 and a TSCF of 0.106, compared to fluxapyroxad (logP = 3.13, TSCF = 0.371) and boscalid (logP = 2.96, TSCF = 0.443) [1]. The higher logP and lower TSCF of penthiopyrad indicate strong binding to the waxy plant cuticle with excellent translaminar (cross-leaf) movement, rather than being rapidly flushed through the xylem.

Evidence DimensionLipophilicity (logP) and TSCF
Target Compound DataPenthiopyrad: logP = 3.99, TSCF = 0.106
Comparator Or BaselineBoscalid: logP = 2.96, TSCF = 0.443
Quantified DifferencePenthiopyrad has a significantly higher logP and a >4-fold lower TSCF than boscalid.
ConditionsCalculated using the Briggs, Bromilow, and Evans equation for translocation stream concentration factors

Procuring penthiopyrad is optimal for formulations designed for localized, rainfast foliar protection rather than highly systemic, root-to-shoot xylem transport.

Baseline in vitro Efficacy Against Alternaria alternata

In baseline sensitivity testing against unexposed Alternaria alternata isolates, penthiopyrad exhibits superior intrinsic fungicidal activity compared to older SDHIs. Studies show penthiopyrad achieves a mean EC50 of 0.149 µg/mL, whereas boscalid requires a higher concentration with a mean EC50 of 0.188 µg/mL to achieve the same 50% inhibition of mycelial growth [1].

Evidence DimensionMean EC50 for mycelial growth inhibition (Alternaria alternata)
Target Compound DataPenthiopyrad: 0.149 µg/mL
Comparator Or BaselineBoscalid: 0.188 µg/mL
Quantified DifferencePenthiopyrad demonstrates a ~20% lower EC50 (higher potency) against baseline isolates.
ConditionsIn vitro mycelial growth assay on baseline (unexposed) fungal isolates

Higher intrinsic activity allows formulators to design products with competitive active ingredient loading rates while maintaining robust field efficacy.

Aqueous Solubility and Suspension Concentrate (SC) Suitability

Penthiopyrad has a very low water solubility of 1.375 mg/L at pH 7 (20°C)[1]. In contrast to highly soluble agrochemicals that are prone to leaching and require complex encapsulation, penthiopyrad's limited solubility makes it highly processable into stable aqueous suspension concentrates (SC). This physical property ensures the active ingredient remains as finely dispersed crystalline particles, preventing Ostwald ripening during storage.

Evidence DimensionAqueous solubility at 20°C
Target Compound DataPenthiopyrad: 1.375 mg/L (pH 7)
Comparator Or BaselineHighly soluble systemic fungicides (>100 mg/L)
Quantified DifferencePenthiopyrad is practically insoluble (<2 mg/L), dictating specific SC or WG formulation pathways.
ConditionsDeionized water at 20°C, evaluated for SC formulation stability

This precise solubility profile allows manufacturers to reliably produce high-loading SC formulations with extended shelf-life and excellent foliar retention.

Low-Residue Export Crop Protection Formulations

Due to its short environmental half-life (32 days) compared to boscalid (200 days), penthiopyrad is the active ingredient of choice for formulating late-season fungicides for export-driven specialty crops where strict MRLs and minimal soil carryover are mandatory [1].

Translaminar Foliar Suspension Concentrates (SC)

Leveraging its low water solubility (1.375 mg/L) and high lipophilicity (logP 3.99), penthiopyrad is ideally suited for SC formulations designed to bind tightly to the waxy plant cuticle [2]. This provides superior rainfastness and localized translaminar protection against Botrytis and Alternaria compared to highly xylem-mobile SDHIs.

High-Potency Resistance Management Premixes

In regions where baseline sensitivity to older SDHIs is shifting, penthiopyrad's high intrinsic potency (low EC50) makes it a critical rotational component [3]. It is procured to formulate premixes that break the disease cycle of Alternaria alternata in orchards where older chemistries require unsustainably high application rates.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

359.12791793 Da

Monoisotopic Mass

359.12791793 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FAT7900E5H

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

183675-82-3

Wikipedia

Penthiopyrad

Use Classification

Environmental transformation -> Pesticides (parent, predecessor)

Dates

Last modified: 08-15-2023
1: Piechowicz B, Woś I, Podbielska M, Grodzicki P. The transfer of active ingredients of insecticides and fungicides from an orchard to beehives. J Environ Sci Health B. 2017 Oct 30:1-7. doi: 10.1080/03601234.2017.1369320. [Epub ahead of print] PubMed PMID: 29083963.

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